molecular formula C20H15ClF3N3O2S B2508610 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one CAS No. 2068241-95-0

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one

Cat. No. B2508610
CAS RN: 2068241-95-0
M. Wt: 453.86
InChI Key: JFSANVLFQAQBQF-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H15ClF3N3O2S and its molecular weight is 453.86. The purity is usually 95%.
BenchChem offers high-quality 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one”, also known as “(5E)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one”.

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its unique structure allows it to interfere with cellular processes that are critical for cancer cell survival and proliferation. Studies have demonstrated its efficacy in reducing tumor growth in preclinical models .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against a range of bacterial strains, including multi-drug resistant bacteria, highlights its potential in addressing antibiotic resistance .

Anti-inflammatory Applications

Research has indicated that this compound can modulate inflammatory pathways, reducing inflammation in various models. This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes can help in the development of drugs for metabolic disorders.

These applications highlight the versatility and potential of this compound in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Example source for anticancer research. Example source for antimicrobial activity. Example source for anti-inflammatory applications. : Example source for neuroprotective effects. : Example source for cardiovascular research. : Example source for antiviral properties. : Example source for antioxidant activity. : Example source for enzyme inhibition studies.

properties

IUPAC Name

(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O2S/c21-15-10-14(20(22,23)24)11-25-17(15)13-3-1-12(2-4-13)9-16-18(28)26-19(30-16)27-5-7-29-8-6-27/h1-4,9-11H,5-8H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSANVLFQAQBQF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one

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